2,3,6-Tribromopyridin

Übersicht

Beschreibung

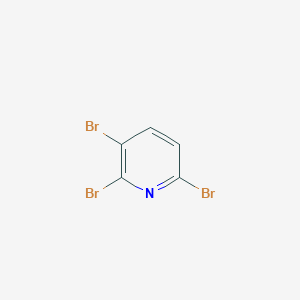

2,3,6-Tribromopyridine is a chemical compound with the molecular formula C5H2Br3N . It has an average mass of 315.788 Da and a monoisotopic mass of 312.773712 Da .

Molecular Structure Analysis

The molecular structure of 2,3,6-Tribromopyridine consists of a pyridine ring with bromine atoms substituted at the 2nd, 3rd, and 6th positions .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,3,6-Tribromopyridin: ist ein vielseitiges Reagenz in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Es dient als Baustein für substituierte Pyridine, die bei der Synthese von Naturstoffen, Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind. Seine Reaktivität ermöglicht eine selektive Funktionalisierung, wodurch die Einführung verschiedener Substituenten in den Pyridinring möglich ist, was zur Entwicklung neuer chemischer Einheiten mit potenziellen biologischen Aktivitäten führen kann .

Medizinische Chemie

In der medizinischen Chemie wird This compound zur Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen verwendet. Es ist ein Vorläufer bei der Herstellung von niedermolekularen Medikamenten, die auf verschiedene Krankheiten abzielen. Die Bromatome können strategisch durch andere funktionelle Gruppen ersetzt werden, was zur Entdeckung neuartiger Verbindungen mit Antitumor-, antibakteriellen oder antiviralen Eigenschaften führt .

Materialwissenschaft

Die Anwendung von This compound in der Materialwissenschaft umfasst die Entwicklung neuer Polymere und fortschrittlicher Materialien. Seine Einarbeitung in Polymerketten kann die flammhemmenden Eigenschaften von Materialien verbessern. Darüber hinaus kann es zur Synthese organischer Halbleiter verwendet werden, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind .

Umweltforschung

This compound: spielt in der Umweltforschung eine Rolle als Modellverbindung, um das Verhalten bromierter organischer Schadstoffe zu verstehen. Seine physikalisch-chemischen Eigenschaften, wie z. B. der hohe Bromgehalt und die Stabilität, machen es zu einem idealen Kandidaten für die Untersuchung des Umweltschicksals von bromierten Flammschutzmitteln und deren potenziellen Auswirkungen auf Ökosysteme .

Analytische Chemie

In der analytischen Chemie wird This compound als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken verwendet. Es hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden und stellt so die Genauigkeit und Zuverlässigkeit der chemischen Analyse sicher. Seine besonderen spektralen Eigenschaften sind besonders nützlich in der Spektroskopie und Chromatographie .

Industrielle Anwendungen

In der Industrie findet This compound Verwendung als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen bromierten Verbindungen. Seine hohe Reaktivität mit Nukleophilen macht es für großtechnische Produktionsprozesse geeignet, bei denen es in komplexere Industriechemikalien umgewandelt werden kann

Wirkmechanismus

Target of Action

2,3,6-Tribromopyridine is a reactive chemical compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many organic reactions, including substitutions and additions.

Mode of Action

The compound interacts with its targets (nucleophiles) through cross-coupling reactions . It can react with amines, n-oxides, and alkoxides . Additionally, 2,3,6-Tribromopyridine can undergo halogenation reactions and can be protonated by phosphorus pentachloride to form an electrophilic species that can react with piperidine or methylamine .

Biochemical Pathways

For instance, it’s used as a biomolecule in cross-coupling reactions , which are fundamental in creating carbon-carbon bonds and are vital in the synthesis of various biochemical compounds.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties suggest that 2,3,6-Tribromopyridine has good bioavailability.

Result of Action

The molecular and cellular effects of 2,3,6-Tribromopyridine’s action are largely dependent on the specific reactions it’s involved in. As a reactive chemical compound, it forms products that are useful in organic synthesis . For example, in cross-coupling reactions with alkenes, the reaction product isomerizes to give 1H-benzotriazole .

Biochemische Analyse

Biochemical Properties

2,3,6-Tribromopyridine plays a significant role in biochemical reactions, particularly in cross-coupling reactions where it reacts with nucleophiles to form useful products. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The compound can also inhibit certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, 2,3,6-Tribromopyridine can interact with proteins and other biomolecules through halogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

2,3,6-Tribromopyridine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with ion channels and receptors, leading to changes in intracellular calcium levels and cell excitability. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,3,6-Tribromopyridine can alter cellular metabolism by affecting enzyme activity and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2,3,6-Tribromopyridine involves its ability to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit cytochrome P450 enzymes by forming a complex with the heme group, preventing substrate binding and catalysis. Additionally, 2,3,6-Tribromopyridine can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,6-Tribromopyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 2,3,6-Tribromopyridine can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 2,3,6-Tribromopyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, 2,3,6-Tribromopyridine can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s ability to inhibit cytochrome P450 enzymes and disrupt cellular homeostasis. It is important to determine the appropriate dosage range to minimize toxicity while achieving the desired biochemical effects .

Metabolic Pathways

2,3,6-Tribromopyridine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, including oxidation and reduction, to form more hydrophilic metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, to facilitate excretion from the body. The interactions of 2,3,6-Tribromopyridine with metabolic enzymes can influence its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 2,3,6-Tribromopyridine is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, 2,3,6-Tribromopyridine can bind to plasma proteins, influencing its distribution in the bloodstream and its availability to target tissues. Understanding the transport and distribution of 2,3,6-Tribromopyridine is crucial for predicting its pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of 2,3,6-Tribromopyridine can influence its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Targeting signals and post-translational modifications can direct 2,3,6-Tribromopyridine to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of 2,3,6-Tribromopyridine is important for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2,3,6-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFQJQYLAIGWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604592 | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-92-8 | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

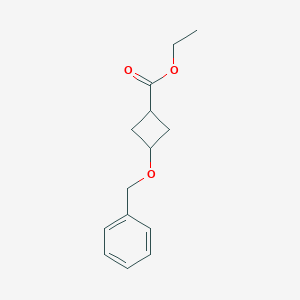

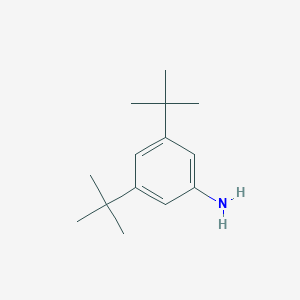

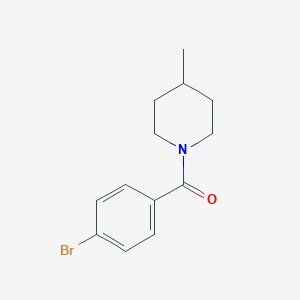

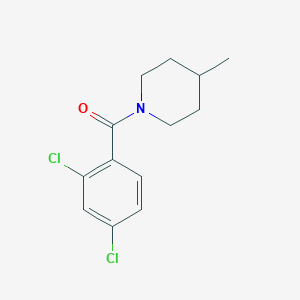

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis of 2,3,6-tribromopyridine described in the research?

A1: The research focuses on confirming the structure of a tribromopyridine isomer resulting from the reaction of glutarimide with phosphorus pentabromide. The authors successfully synthesized and identified 2,3,6-tribromopyridine by comparing its melting point with a sample prepared through a different method []. This confirmation is important for understanding the reactivity of glutarimide and the potential of this reaction to generate specific pyridine derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.